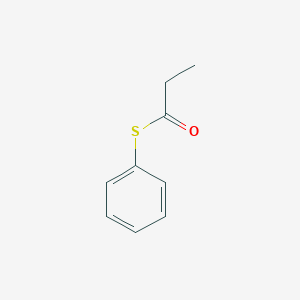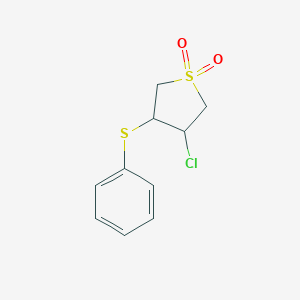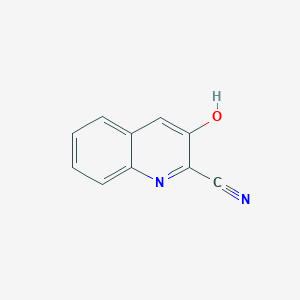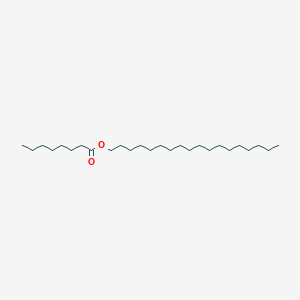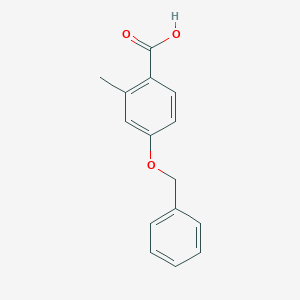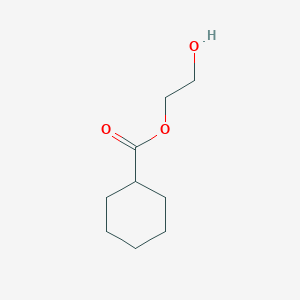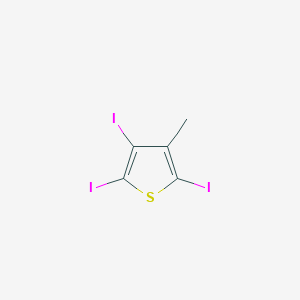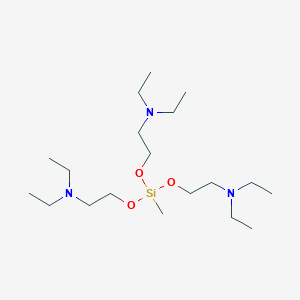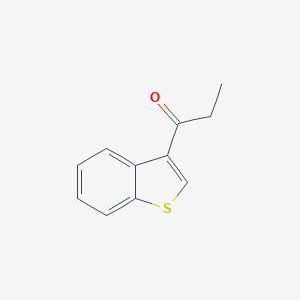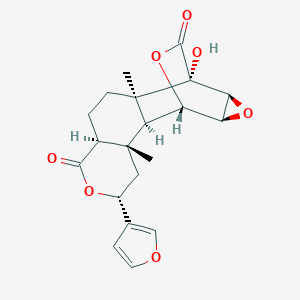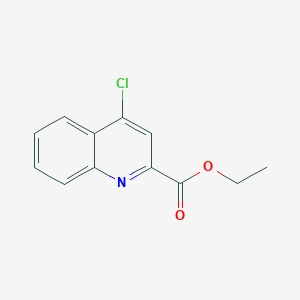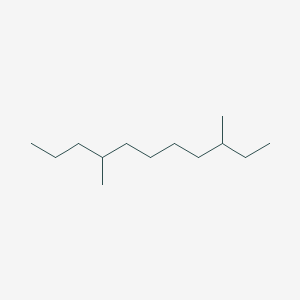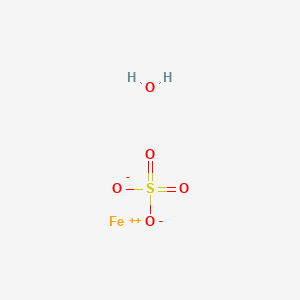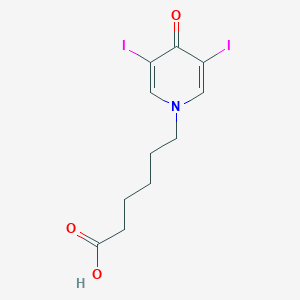![molecular formula C4H10Cl6Si3 B095703 [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] CAS No. 18243-10-2](/img/structure/B95703.png)
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] is an organosilicon compound with the molecular formula C6H12Cl4Si2. This compound is part of a broader class of organosilicon compounds that are characterized by silicon atoms bonded to organic groups. These compounds are widely used in various industrial applications due to their unique chemical properties, such as thermal stability and resistance to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] typically involves the reaction of dichlorosilane with methylene chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Cl2SiH2+2CH2Cl2→(Cl2SiCH2)2SiCl2
Industrial Production Methods
On an industrial scale, the production of [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] involves the use of large reactors where the reactants are mixed and heated to the required temperature. The process is optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Organosilicon compounds with different organic groups.
Scientific Research Applications
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone polymers and resins, which are used in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which [(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] exerts its effects involves the interaction of its silicon atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of complex structures. These interactions are crucial for the compound’s role in the synthesis of silicone polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
Dimethyldichlorosilane: Another organosilicon compound with similar reactivity but different substituents.
Tetramethyldisiloxane: Contains silicon-oxygen bonds and is used in similar applications.
Trimethylsilyl chloride: Used as a reagent in organic synthesis.
Uniqueness
[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane] is unique due to its specific structure, which allows for the formation of complex silicon-based materials. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
18243-10-2 |
|---|---|
Molecular Formula |
C4H10Cl6Si3 |
Molecular Weight |
355.1 g/mol |
IUPAC Name |
dichloro-bis[[dichloro(methyl)silyl]methyl]silane |
InChI |
InChI=1S/C4H10Cl6Si3/c1-11(5,6)3-13(9,10)4-12(2,7)8/h3-4H2,1-2H3 |
InChI Key |
DMBOORLKGDADEQ-UHFFFAOYSA-N |
SMILES |
C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Canonical SMILES |
C[Si](C[Si](C[Si](C)(Cl)Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


